molecular formula C16H9Cl2N3 B8632915 4-(2,4-Dichloroanilino)quinoline-3-carbonitrile

4-(2,4-Dichloroanilino)quinoline-3-carbonitrile

Cat. No. B8632915
M. Wt: 314.2 g/mol
InChI Key: GXGCJOVOUDBDDY-UHFFFAOYSA-N
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Patent
US07105531B2

Procedure details

A mixture of 250 mg (1.02 mmol) of 4-chlorobenzo[4,5]thieno[3,2-b]pyridine-3-carbonitrile, 530 mg (3.27 mmol) of 2,4-dichloroaniline and 112 mg of pyridine hydrochloride is heated until no 4-chlorobenzo[4,5]thieno[3,2-b]pyridine-3-carbonitrile remained as measured by thin layer chromatography. The reaction mire is cooled to room temperature and the solid is treated with methanol and then partitioned between ethyl acetate and saturated sodium bicarbonate. The organic layer is dried over magnesium sulfate, filtered and concentrated in vacuo. Diethyl ether is added to the residue and the solid is collected by filtration to give 225 mg (66%) of a yellow solid. An analytical sample is obtained by column chromatography, eluting with 6:1 hexane/ethyl acetate, to provide a fight yellow solid, mp 260–262° C.
Name
4-chlorobenzo[4,5]thieno[3,2-b]pyridine-3-carbonitrile
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Name
4-chlorobenzo[4,5]thieno[3,2-b]pyridine-3-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]2[C:10]3[CH:16]=[CH:15][CH:14]=CC=3S[C:3]=12.[Cl:17][C:18]1[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:19]=1[NH2:20].Cl.N1C=CC=CC=1>CO>[Cl:17][C:18]1[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:19]=1[NH:20][C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]2[CH:10]=[CH:16][CH:15]=[CH:14][C:3]=12 |f:2.3|

Inputs

Step One
Name
4-chlorobenzo[4,5]thieno[3,2-b]pyridine-3-carbonitrile
Quantity
250 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1C#N)C1=C(S2)C=CC=C1
Name
Quantity
530 mg
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Name
Quantity
112 mg
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
4-chlorobenzo[4,5]thieno[3,2-b]pyridine-3-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=C1C#N)C1=C(S2)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Diethyl ether is added to the residue
FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)NC1=C2C(=NC=C1C#N)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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